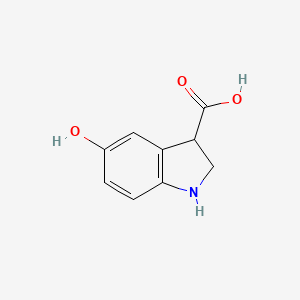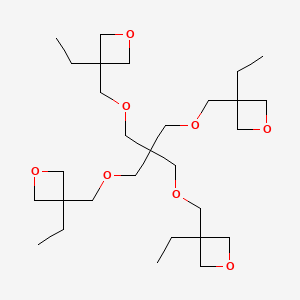
3,3'-(((2,2-Bis(((3-ethyloxetan-3-yl)methoxy)methyl)propane-1,3-diyl)bis(oxy))bis(methylene))bis(3-ethyloxetane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-(((2,2-Bis(((3-ethyloxetan-3-yl)methoxy)methyl)propane-1,3-diyl)bis(oxy))bis(methylene))bis(3-ethyloxetane) is a complex organic compound with the molecular formula C29H52O8 and a molecular weight of 528.72 g/mol . This compound is characterized by its oxetane rings, which are four-membered cyclic ethers. It is primarily used in the synthesis of UV-curable monomers, coatings, and resins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(((2,2-Bis(((3-ethyloxetan-3-yl)methoxy)methyl)propane-1,3-diyl)bis(oxy))bis(methylene))bis(3-ethyloxetane) involves multiple steps. One common method includes the reaction of trimethylolpropane with diethyl carbonate in the presence of potassium hydroxide as a catalyst. The mixture is refluxed in an oil bath at 110°C for one hour .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation and crystallization to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-(((2,2-Bis(((3-ethyloxetan-3-yl)methoxy)methyl)propane-1,3-diyl)bis(oxy))bis(methylene))bis(3-ethyloxetane) undergoes various chemical reactions, including:
Oxidation: The oxetane rings can be oxidized under specific conditions to form corresponding oxetane oxides.
Reduction: The compound can be reduced to form simpler alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane oxides, while reduction can produce alcohol derivatives .
Applications De Recherche Scientifique
3,3’-(((2,2-Bis(((3-ethyloxetan-3-yl)methoxy)methyl)propane-1,3-diyl)bis(oxy))bis(methylene))bis(3-ethyloxetane) has several scientific research applications:
Chemistry: Used as a monomer in the synthesis of UV-curable polymers and resins.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential in creating biocompatible materials for medical devices.
Industry: Utilized in the production of high-performance coatings, adhesives, and inks.
Mécanisme D'action
The mechanism of action of 3,3’-(((2,2-Bis(((3-ethyloxetan-3-yl)methoxy)methyl)propane-1,3-diyl)bis(oxy))bis(methylene))bis(3-ethyloxetane) involves its ability to undergo polymerization under UV light. The oxetane rings open up and form cross-linked networks, resulting in a solid polymer matrix. This process is facilitated by the presence of photoinitiators that generate free radicals upon exposure to UV light .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Ethyl-3-oxetanemethanol: A simpler oxetane derivative used in the synthesis of hyperbranched polyethers.
3,3’-((Oxybis(methylene))bis(3-ethyloxetane)): Another oxetane-based compound used in similar applications.
Uniqueness
3,3’-(((2,2-Bis(((3-ethyloxetan-3-yl)methoxy)methyl)propane-1,3-diyl)bis(oxy))bis(methylene))bis(3-ethyloxetane) is unique due to its complex structure, which provides enhanced mechanical properties and stability in the resulting polymers. Its multiple oxetane rings allow for extensive cross-linking, making it highly suitable for high-performance applications .
Propriétés
Formule moléculaire |
C29H52O8 |
|---|---|
Poids moléculaire |
528.7 g/mol |
Nom IUPAC |
3-ethyl-3-[[3-[(3-ethyloxetan-3-yl)methoxy]-2,2-bis[(3-ethyloxetan-3-yl)methoxymethyl]propoxy]methyl]oxetane |
InChI |
InChI=1S/C29H52O8/c1-5-25(9-30-10-25)17-34-21-29(22-35-18-26(6-2)11-31-12-26,23-36-19-27(7-3)13-32-14-27)24-37-20-28(8-4)15-33-16-28/h5-24H2,1-4H3 |
Clé InChI |
HPINXYMPRYQBGF-UHFFFAOYSA-N |
SMILES canonique |
CCC1(COC1)COCC(COCC2(COC2)CC)(COCC3(COC3)CC)COCC4(COC4)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzenesulfonylfluoride, 4-chloro-3-[(2-chloro-4-nitrophenoxy)methyl]-](/img/structure/B13352944.png)


![2-{[2-(1,3-benzothiazol-2-yl)-1-pyrrolidinyl]carbonyl}-5-methoxy-4(1H)-pyridinone](/img/structure/B13352953.png)

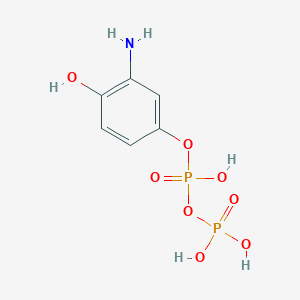
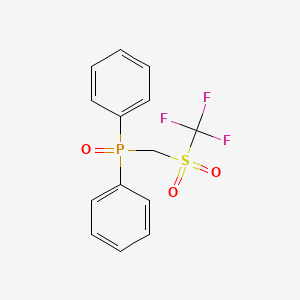

![N-(1-Cyanocyclohexyl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)propanamide](/img/structure/B13352999.png)

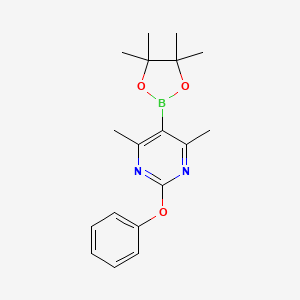
![(3S,4R)-4-{[2-(dimethylamino)ethyl]amino}oxolan-3-ol](/img/structure/B13353027.png)
